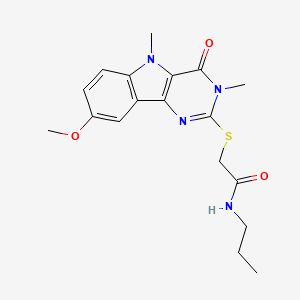

N-(2,5-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, also known as DEQ, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance, and its inhibition has been shown to have therapeutic potential in cancer treatment.

Aplicaciones Científicas De Investigación

Anticancer Activity

Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can interact with cellular machinery and have shown promise in inhibiting the growth of cancer cells. The specific compound mentioned has structural features that may be explored for anticancer properties, particularly in targeted therapies against certain types of tumors .

Antimicrobial and Antiviral Properties

Research has indicated that indole derivatives can be effective against a range of microbial and viral pathogens. Their mechanism of action often involves interfering with the replication process of the pathogens or inhibiting critical enzymes required for their survival .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of indole derivatives make them candidates for the development of new pain relief drugs. They may work by modulating inflammatory pathways or interacting with receptors that mediate pain sensation .

Antidiabetic Potential

Indole derivatives have shown potential in managing diabetes by influencing insulin secretion or insulin sensitivity. They may also play a role in protecting pancreatic beta cells or modulating glucose metabolism .

Neuroprotective Effects

Some indole derivatives have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may exert these effects through antioxidant properties or by modulating neurotransmitter systems .

Cardiovascular Applications

The structural flexibility of indole derivatives allows for the design of compounds that can have beneficial effects on the cardiovascular system. This includes the potential to treat hypertension, atherosclerosis, and other heart-related conditions .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves the formation of bonds with the active sites of the target proteins, leading to changes in their function.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels. These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity.

Propiedades

IUPAC Name |

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-5-8-19-14(23)10-26-18-20-15-12-9-11(25-4)6-7-13(12)21(2)16(15)17(24)22(18)3/h6-7,9H,5,8,10H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDLYLUKIGHRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC2=C(C(=O)N1C)N(C3=C2C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-propylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)

![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)

![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)